(2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid
Brand Name: Vulcanchem
CAS No.: 138794-81-7
VCID: VC0052363
InChI: InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1
SMILES: C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol

(2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid

CAS No.: 138794-81-7

Reference Standards

VCID: VC0052363

Molecular Formula: C18H18O6

Molecular Weight: 330.3 g/mol

(2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid - 138794-81-7

CAS No. 138794-81-7
Product Name (2R,3R)-2,3-Bis(phenylmethoxy)butanedioic Acid
Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
IUPAC Name (2R,3R)-2,3-bis(phenylmethoxy)butanedioic acid
Standard InChI InChI=1S/C18H18O6/c19-17(20)15(23-11-13-7-3-1-4-8-13)16(18(21)22)24-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)(H,21,22)/t15-,16-/m1/s1
Standard InChIKey ZRRDKHFYTWVMFV-HZPDHXFCSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@H]([C@H](C(=O)O)OCC2=CC=CC=C2)C(=O)O
SMILES C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(C(C(=O)O)OCC2=CC=CC=C2)C(=O)O
Synonyms [R-(R*,R*)]-2,3-bis(phenylmethoxy)butanedioic Acid
PubChem Compound 2794139
Last Modified Nov 11 2021
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